molecular formula C19H19ClN2O5 B2825984 N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide CAS No. 1396717-81-9

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide

Cat. No.: B2825984
CAS No.: 1396717-81-9
M. Wt: 390.82
InChI Key: GLUVSULPKCYILT-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide is a synthetic organic compound characterized by a benzodioxol moiety, a hydroxypropyl linker, and an ethanediamide bridge connecting to a substituted phenyl group (3-chloro-2-methylphenyl). The benzodioxol group (a fused bicyclic structure with two oxygen atoms) is a common pharmacophore in bioactive molecules, often associated with enhanced metabolic stability and binding affinity .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5/c1-11-13(20)4-3-5-14(11)22-18(24)17(23)21-9-19(2,25)12-6-7-15-16(8-12)27-10-26-15/h3-8,25H,9-10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUVSULPKCYILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.

    Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an appropriate epoxide under basic conditions.

    Coupling with the chloromethylphenyl group: The final step involves the coupling of the hydroxypropyl-benzo[d][1,3]dioxole intermediate with 3-chloro-2-methylphenyl oxalyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom in the chloromethylphenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it could interfere with cell cycle progression, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Benzodioxol-Containing Analogs
  • Target Compound vs. (2E)-Hydrazinecarboxamide (): Both share the benzodioxol group, but the latter incorporates an imidazole ring and hydrazinecarboxamide instead of ethanediamide. The (E)-configuration in ’s compound was confirmed via X-ray crystallography, a method also applicable to the target compound’s structural validation .
  • Target Compound vs. QOD (): QOD shares the ethanediamide linker and benzodioxol group but replaces the hydroxypropyl and chloro-methylphenyl groups with a tetrahydroquinolin-ethyl chain.
Ethanediamide Derivatives
  • The ethanediamide group in the target compound and QOD facilitates hydrogen bonding, critical for binding to biological targets like falcipain-2 (a cysteine protease implicated in malaria). QOD’s activity in falcipain-2 inhibition highlights the ethanediamide’s role in stabilizing enzyme-inhibitor complexes .
Substituted Benzamides and Directing Groups
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): While lacking the ethanediamide group, its N,O-bidentate directing group demonstrates structural versatility for metal-catalyzed reactions. This contrasts with the target compound’s ethanediamide, which may serve as a dual hydrogen-bond donor/acceptor .
  • Thiazolidinone-Benzamide Derivatives (): These compounds employ a thiazolidinone ring instead of benzodioxol, showing how heterocyclic modifications influence bioactivity. Their synthesis via carbodiimide coupling (similar to ethanediamide preparations) underscores shared synthetic pathways .

Research Findings and Implications

  • Synthetic Methodologies: The target compound’s synthesis likely involves coupling reactions between benzodioxol-hydroxypropyl amines and chloro-methylphenyl ethanediamide precursors, analogous to methods in and .
  • Crystallographic Validation: SHELX-based crystallography () is essential for confirming stereochemistry, as demonstrated for related benzodioxol derivatives .

Q & A

Q. What are the standard synthetic routes for preparing N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide, and what reaction conditions optimize yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with precursors like benzodioxol-5-ylmethanol and 3-chloro-2-methylphenyl derivatives. Key steps include:
  • Acylation: Reacting benzodioxol-5-ylmethanol with oxalyl chloride to form the acyl chloride intermediate .
  • Amide Coupling: Using coupling agents (e.g., EDC, HOBt) in solvents like DMF or DMSO under inert atmospheres to link the hydroxypropyl and chloro-methylphenyl moieties .
  • Hydroxylation: Introducing the hydroxypropyl group via controlled oxidation or substitution reactions .
    Optimal conditions include:
  • Temperature: 0–25°C for acylation; 25–50°C for coupling .
  • Catalysts: HATU or DCC for efficient amide bond formation .
  • Purification: Column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer: Analytical validation requires:
  • NMR Spectroscopy: ¹H and ¹³C NMR to verify proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z 457.12) .

Q. What are the key functional groups influencing the compound’s reactivity?

  • Methodological Answer: Critical groups include:
  • Benzodioxole Ring: Susceptible to oxidative cleavage under strong acidic/basic conditions .
  • Hydroxypropyl Group: Participates in hydrogen bonding and esterification reactions .
  • Chloro-Methylphenyl Amide: Stabilizes amide bonds but may undergo hydrolysis at extreme pH .
    Reactivity screening should use controlled pH buffers and spectroscopic monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer: Contradictions often arise from:
  • Assay Variability: Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources .
  • Solubility Issues: Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .
    Mitigation strategies:
  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1–100 µM) .
  • Orthogonal Assays: Combine enzymatic inhibition assays with cellular viability tests .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer: Advanced methods include:
  • Kinetic Studies: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking: Use software like AutoDock Vina to predict binding interactions with target enzymes (e.g., COX-2 or kinases) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

  • Methodological Answer: Apply Design of Experiments (DoE) :
  • Variables: Catalyst loading (0.5–2.0 eq), solvent polarity (DMF vs. THF), and temperature .
  • Response Surface Methodology (RSM): Model interactions between variables to maximize yield (>80%) .
    Scale-up protocols should include inline FTIR for real-time reaction monitoring .

Q. What in vitro models are suitable for studying the compound’s metabolic stability?

  • Methodological Answer: Use:
  • Liver Microsomes: Incubate with NADPH to assess Phase I metabolism; track half-life (t½) via LC-MS .
  • Hepatocyte Cultures: Measure glucuronidation/sulfation (Phase II metabolism) .
  • CYP450 Inhibition Assays: Identify metabolizing enzymes (e.g., CYP3A4) using fluorogenic substrates .

Q. How can researchers evaluate synergistic effects between this compound and existing therapeutics?

  • Methodological Answer: Strategies include:
  • Combinatorial Screening: Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices .
  • Isobologram Analysis: Determine additive/synergistic interactions at varying dose ratios .
  • Transcriptomic Profiling: RNA-seq to identify pathway crosstalk (e.g., apoptosis or autophagy) .

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